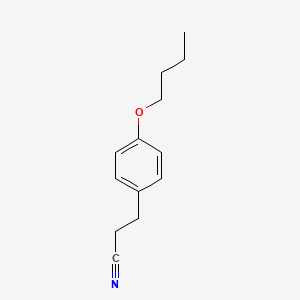
(2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione is a compound characterized by the presence of a phenyl ring substituted with three tert-butyl groups and a lambda5-phosphanedithione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione typically involves the reaction of 2,4,6-tri-tert-butylphenyl derivatives with phosphorus-containing reagents. One common method involves the use of 2,4,6-tri-tert-butylphenylmagnesium bromide as a key intermediate, which is then reacted with phosphorus pentasulfide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically requires optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphorus-containing species.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include oxidized and reduced derivatives of the original compound, as well as substituted phenyl derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione involves its interaction with molecular targets through its phosphorus moiety. The compound can form coordination complexes with metals, influencing various biochemical pathways and catalytic processes. The steric hindrance provided by the tert-butyl groups also plays a role in its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different chemical properties.
2,4-Di-tert-butyl-6-methylphenyl derivatives: Compounds with similar structural features but varying reactivity and applications.
Uniqueness
(2,4,6-Tri-tert-butylphenyl)-lambda~5~-phosphanedithione is unique due to its combination of a highly hindered phenyl ring and a lambda5-phosphanedithione moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in specialized applications in chemistry and industry .
Propiedades
Número CAS |
88001-79-0 |
|---|---|
Fórmula molecular |
C18H29PS2 |
Peso molecular |
340.5 g/mol |
InChI |
InChI=1S/C18H29PS2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clave InChI |
INUBJZRXYDYRDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


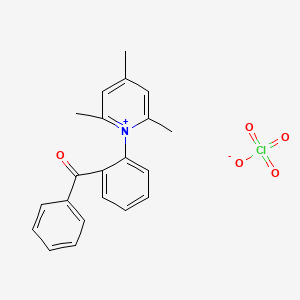
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)

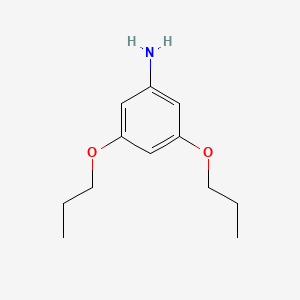
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
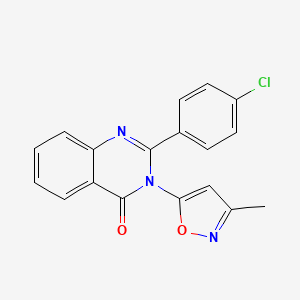
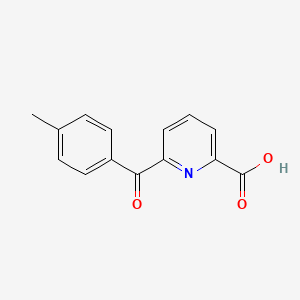


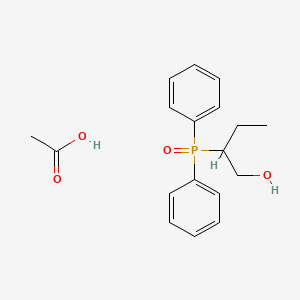
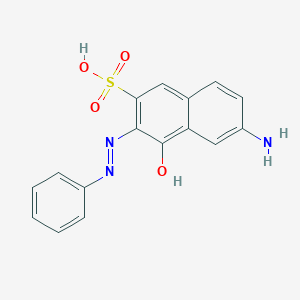
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
